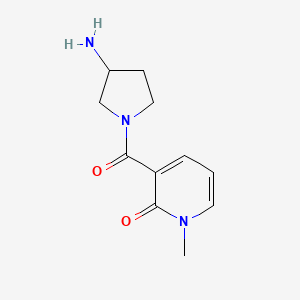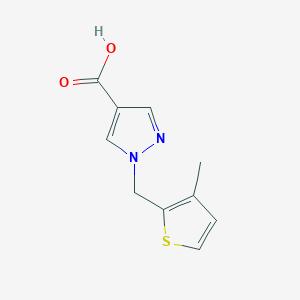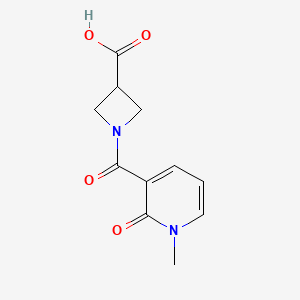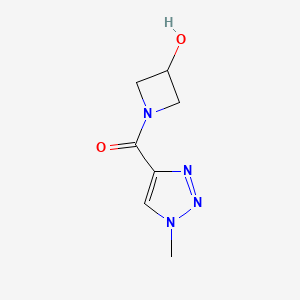
3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Descripción general
Descripción
3-(3-Aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as 3-APM, is a heterocyclic compound containing an aminopyrrolidine ring and a 1-methylpyridin-2(1H)-one moiety. It has been studied extensively in the fields of synthetic organic chemistry and biochemistry due to its potential applications in drug research, enzyme inhibitors, and other areas of scientific research.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as pyridines and pyrrolidines, serve as key scaffolds in medicinal chemistry due to their presence in a wide range of biologically active molecules. The synthesis and functionalization of these compounds are of significant interest. For instance, the synthesis of hydantoin derivatives, a class of compounds that includes pyrrolidine rings, is highlighted for its importance in drug discovery, showcasing the diverse biological activities these structures can exhibit Shabnam Babu Shaikh et al., 2023. Similarly, the synthesis of 2-oxo-3-cyanopyridine derivatives, which are closely related to the query compound, has been reviewed for their significant pharmacological properties, including anticancer, antibacterial, and HIV-1 non-nucleoside reverse transcriptase inhibition activities P. Ghosh et al., 2015.
Role in Biological Applications
The reactivity and functional group compatibility of heterocyclic compounds like 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one allow for their use in developing pharmaceutical agents with targeted biological activities. For instance, Schiff bases, which may be structurally or functionally related to the compound of interest, are synthesized from carbonyl compounds and amines and are known for a wide range of applications, including their use in drug development for enhancing the immune system and treating various diseases Senthil Kumar Raju et al., 2022.
Propiedades
IUPAC Name |
3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-5-2-3-9(10(13)15)11(16)14-6-4-8(12)7-14/h2-3,5,8H,4,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWWWXSWNHOZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















